Ivabradine-d3 Hydrochloride
Overview
Description
Ivabradine (D3 Hydrochloride) is a derivative of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It functions as a pacemaker current (I_f) inhibitor, reducing the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node . This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .
Mechanism of Action
Target of Action
Ivabradine-d3 Hydrochloride primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels located in the sinoatrial (SA) node of the heart . These channels are responsible for generating the “funny” current (If), which plays a crucial role in determining the heart rate .
Mode of Action
This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the SA node in a dose-dependent manner . It binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a reduction in the slope of the depolarization phase of the action potential, resulting in a lower heart rate .
Biochemical Pathways
The inhibition of the If current by this compound slows the diastolic depolarization slope of SA node cells, reducing the heart rate . This results in enhanced diastolic filling, stroke volume, and coronary perfusion time , which are beneficial in conditions like heart failure . Additionally, this compound has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .
Pharmacokinetics
This compound has a short half-life of about 2 hours and an oral bioavailability of 40% . The drug undergoes hepatic first-pass metabolism, which significantly affects its bioavailability .
Result of Action
The primary molecular effect of this compound is the reduction of heart rate . At the cellular level, it reduces myocardial oxygen demand, enhances diastolic filling, stroke volume, and coronary perfusion time . It also reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, and increases autophagy .
Biochemical Analysis
Biochemical Properties
Ivabradine-d3 Hydrochloride interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It specifically inhibits these channels, which are responsible for the pacemaker current in the SAN cells . This interaction slows the diastolic depolarization slope of SAN cells, reducing the heart rate .
Cellular Effects
In terms of cellular effects, this compound has been shown to reduce myocardial oxygen demand, enhance diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . At the endothelial level, Ivabradine has been reported to decrease monocyte chemotactin protein-1 mRNA expression and exert a potent anti-oxidative effect through reduction of vascular NADPH oxidase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the I f current in the SAN cells . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Dosage Effects in Animal Models
In animal models, Ivabradine has demonstrated cardioprotective effects against myocardial infarction, mediated by a reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway
Metabolic Pathways
This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Subcellular Localization
This compound, like Ivabradine, is likely to localize in the SAN cells where it exerts its effects
Preparation Methods
The synthesis of Ivabradine (D3 Hydrochloride) involves several steps, including the preparation of intermediates and the final product. The synthetic route typically includes:
Step 1: Preparation of the key intermediate, 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
Step 2: Conversion of the intermediate to Ivabradine through a series of chemical reactions, including methylation and cyclization.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Ivabradine (D3 Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of Ivabradine with modified functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Ivabradine (D3 Hydrochloride) is unique compared to other heart rate-lowering agents due to its selective inhibition of the I_f current without affecting other ion channels or receptors. Similar compounds include:
Beta-blockers (e.g., Atenolol, Metoprolol): These drugs reduce heart rate by blocking beta-adrenergic receptors but can have negative inotropic effects.
Calcium channel blockers (e.g., Amlodipine, Verapamil): These agents lower heart rate by inhibiting calcium influx in cardiac cells but may cause vasodilation and hypotension.
Other HCN channel blockers (e.g., Zatebradine): These compounds also inhibit the I_f current but may have different pharmacokinetic profiles and side effect profiles compared to Ivabradine.
Ivabradine (D3 Hydrochloride) stands out due to its specific action on the I_f current, making it a valuable option for patients who cannot tolerate other heart rate-lowering medications .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-AFMQDYKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675983 | |
Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217809-61-4 | |
Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.